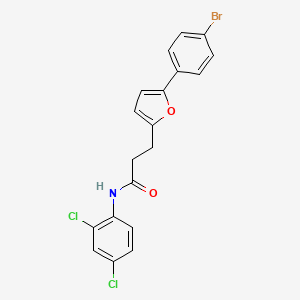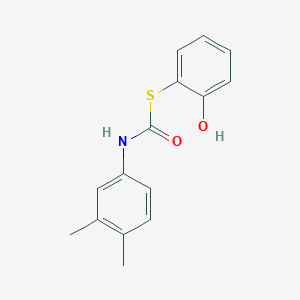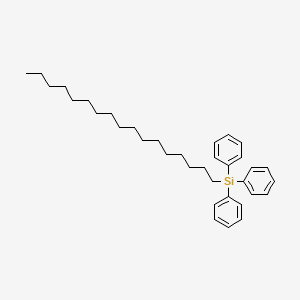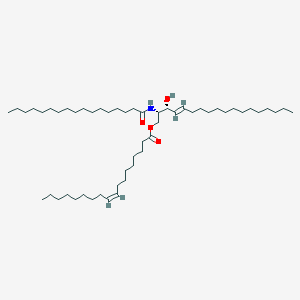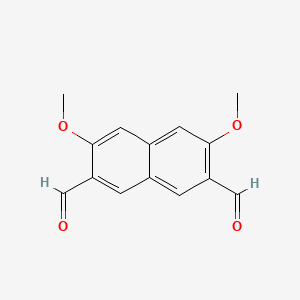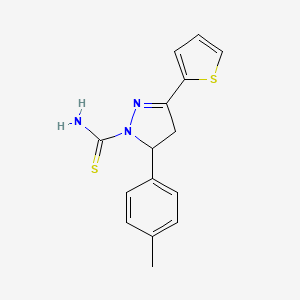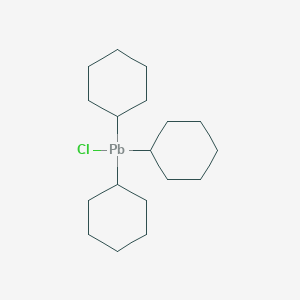
Chlorotricyclohexyllead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorotricyclohexyllead is an organolead compound with the chemical formula C18H33ClPb It is a unique compound due to its structure, which includes a lead atom bonded to three cyclohexyl groups and one chlorine atom
准备方法
The synthesis of chlorotricyclohexyllead typically involves the reaction of tricyclohexyllead chloride with a suitable reagent. One common method is the reaction of tricyclohexyllead chloride with hydrogen chloride gas under controlled conditions. The reaction is carried out in an inert solvent such as toluene or hexane, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organolead compound synthesis, such as the use of lead salts and organic ligands, are applicable.
化学反应分析
Chlorotricyclohexyllead undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups. For example, reaction with alkyl halides can produce alkylated lead compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields lead oxides, while substitution reactions can produce a variety of organolead compounds .
科学研究应用
Chlorotricyclohexyllead has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. Its unique structure makes it a valuable tool for studying organometallic chemistry.
Biology: Research into the biological effects of organolead compounds often includes this compound. Studies focus on its toxicity and potential use in biological assays.
Medicine: While not widely used in medicine, this compound is studied for its potential therapeutic applications, particularly in the context of lead-based drugs.
作用机制
The mechanism of action of chlorotricyclohexyllead involves its interaction with biological molecules and cellular structures. The lead atom in the compound can bind to thiol groups in proteins, disrupting their function. This can lead to a variety of toxic effects, including enzyme inhibition and oxidative stress. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways .
相似化合物的比较
Chlorotricyclohexyllead can be compared to other organolead compounds, such as tetraethyllead and tetramethyllead. These compounds share some similarities, such as their ability to form carbon-lead bonds and their use in organic synthesis. this compound is unique due to its specific structure, which includes three cyclohexyl groups and one chlorine atom. This gives it distinct chemical properties and reactivity compared to other organolead compounds .
Similar compounds include:
- Tetraethyllead
- Tetramethyllead
- Tricyclohexyllead chloride
These compounds are used in various applications, but this compound’s unique structure makes it particularly valuable in certain research contexts .
属性
CAS 编号 |
117591-21-6 |
|---|---|
分子式 |
C18H33ClPb |
分子量 |
492 g/mol |
IUPAC 名称 |
chloro(tricyclohexyl)plumbane |
InChI |
InChI=1S/3C6H11.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI 键 |
TWIABHJIRZJHSH-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)[Pb](C2CCCCC2)(C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





